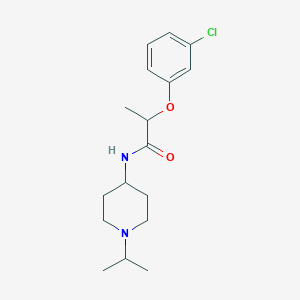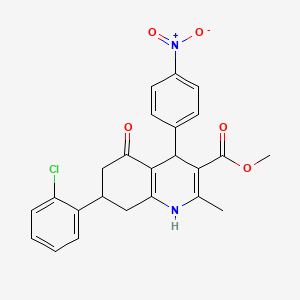
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide, also known as L-745,870, is a selective antagonist of the dopamine D4 receptor. The compound has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mechanism of Action
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide acts as a selective antagonist of the dopamine D4 receptor, which is involved in the regulation of various neurological functions such as cognition, emotion, and movement. By blocking the dopamine D4 receptor, this compound can modulate the activity of the dopaminergic system and potentially alleviate symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to increase the release of dopamine in certain brain regions, which may be responsible for its therapeutic effects. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including the noradrenergic and serotonergic systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise manipulation of the dopaminergic system. However, the compound may have limitations in terms of its pharmacokinetic properties, such as poor solubility and bioavailability, which may impact its efficacy in vivo.
Future Directions
There are several potential future directions for research on 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide. One area of interest is the development of more potent and selective dopamine D4 receptor antagonists for use in neurological disorders. Additionally, further research is needed to better understand the mechanisms underlying the therapeutic effects of this compound and to identify potential side effects and safety concerns. Finally, there is potential for the development of novel drug delivery systems to improve the pharmacokinetic properties of this compound and enhance its efficacy in vivo.
Synthesis Methods
The synthesis of 2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide involves a multi-step process that includes the reaction of 3-chlorophenol with 1-isopropyl-4-piperidone to form 3-chlorophenyl-4-piperidinone. This intermediate is then reacted with 2-bromo-N-(propan-2-yl)propanamide to form the final product, this compound.
Scientific Research Applications
2-(3-chlorophenoxy)-N-(1-isopropyl-4-piperidinyl)propanamide has been extensively studied in scientific research for its potential therapeutic applications in the treatment of various neurological disorders. The compound has shown promising results in the treatment of schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2/c1-12(2)20-9-7-15(8-10-20)19-17(21)13(3)22-16-6-4-5-14(18)11-16/h4-6,11-13,15H,7-10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKXSEHVGKDITP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 6-methyl-2-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4896123.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-isopropyl-N-(2-methoxyethyl)-2-pyridinamine](/img/structure/B4896124.png)


![ethyl 4-(cyclopropylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4896145.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4896146.png)
![5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4896154.png)


![5-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4896188.png)
![N-(4-{N-[(4-chloro-3-methylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B4896193.png)